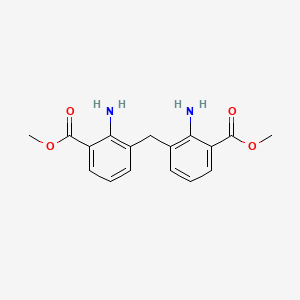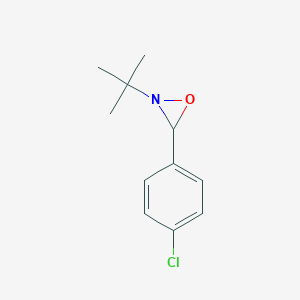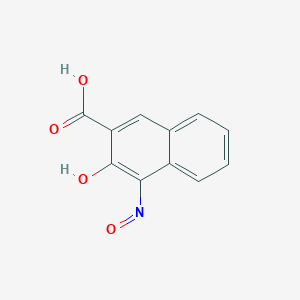
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- is an organic compound with the molecular formula C11H7NO5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxy and nitroso functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- typically involves the nitration of 2-Naphthalenecarboxylic acid, 3-hydroxy-. The process begins with the introduction of a nitroso group to the naphthalene ring. This can be achieved through the reaction of 2-Naphthalenecarboxylic acid, 3-hydroxy- with nitrous acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) are commonly employed.
Major Products
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 3-oxo-4-nitroso-.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-amino-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the hydroxy group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-: Lacks the nitroso group, making it less reactive in certain chemical reactions.
2-Naphthalenecarboxylic acid, 3-hydroxy-4-amino-: Contains an amino group instead of a nitroso group, leading to different chemical and biological properties.
2-Naphthalenecarboxylic acid, 3-hydroxy-4-sulfo-: Features a sulfonic acid group, which enhances its solubility in water and alters its reactivity.
Uniqueness
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- is unique due to the presence of both hydroxy and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
32446-26-7 |
|---|---|
Formule moléculaire |
C11H7NO4 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
3-hydroxy-4-nitrosonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10-8(11(14)15)5-6-3-1-2-4-7(6)9(10)12-16/h1-5,13H,(H,14,15) |
Clé InChI |
RHDMMIYGCMOYNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2N=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
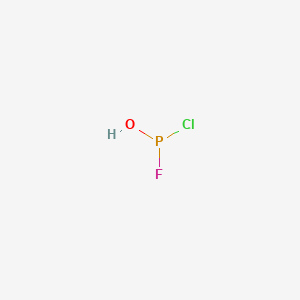
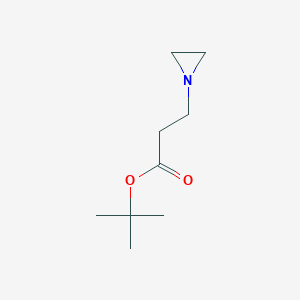
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
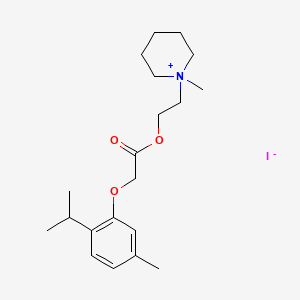
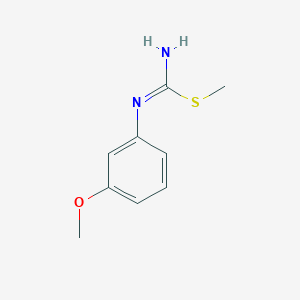
silane](/img/structure/B14690547.png)

